molecular formula C5H8N4O B1424511 N-ethyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1342762-99-5

N-ethyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B1424511
CAS RN: 1342762-99-5
M. Wt: 140.14 g/mol
InChI Key: VTJBQJOBKLNCDW-UHFFFAOYSA-N
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Description

“N-ethyl-1H-1,2,3-triazole-4-carboxamide” is a chemical compound with the CAS Number: 1342762-99-5 . It has a molecular weight of 140.14 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H8N4O/c1-2-6-5(10)4-3-7-9-8-4/h3H,2H2,1H3,(H,6,10)(H,7,8,9) . The InChI key is VTJBQJOBKLNCDW-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the retrieved data, it’s worth noting that triazole compounds are known for their broad biological activities and have been used in various fields such as agrochemistry and material chemistry .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Structural and Spectral Characterization

N-ethyl-1H-1,2,3-triazole-4-carboxamide derivatives have been structurally and spectrally characterized, revealing insights into their crystalline properties and molecular structures. For instance, studies on related compounds, such as ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate, have detailed their crystallization in specific space groups, and the stabilization of their structures via hydrogen bonding (Dong & Quan, 2000).

Antimicrobial Applications

Some derivatives of this compound have shown promising antimicrobial properties. Research has identified certain compounds within this class that demonstrate moderate to good activities against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans (Pokhodylo et al., 2021).

Synthesis Methods

The synthesis of specific this compound compounds, such as N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, has been explored, revealing efficient methods and reaction conditions for producing these compounds (Kan, 2015).

Energetic Compound Synthesis

Research into the nitrogen-rich energetic compound 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its sodium complex has revealed their potential in energy applications. These compounds have shown high thermal stability and significant enthalpy of formation, suggesting their use in energetic material applications (Qin et al., 2016).

Peptide Synthesis Applications

Derivatives like ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate have been synthesized for applications in solid-phase peptide synthesis. Their use in combination with carbodiimide reagents has shown high coupling efficiency, facilitating the synthesis of complex peptides (Jiang et al., 1998).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315-H319 . Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

Future Directions

While specific future directions for “N-ethyl-1H-1,2,3-triazole-4-carboxamide” are not detailed in the retrieved data, it’s worth noting that triazole compounds have been widely applied in many medicinal scaffolds . They have shown potential in the development of disease-modifying therapies against various diseases .

properties

IUPAC Name

N-ethyl-2H-triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-2-6-5(10)4-3-7-9-8-4/h3H,2H2,1H3,(H,6,10)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJBQJOBKLNCDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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